molecular formula C10H14N2O4 B8393073 1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid

1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B8393073
M. Wt: 226.23 g/mol
InChI Key: SLGAIJBDEFRUAT-UHFFFAOYSA-N
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Description

1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-(3-methylbutyl)-4-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-7(2)3-4-11-6-8(12(15)16)5-9(11)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

SLGAIJBDEFRUAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-Methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester (1.44 g,) was dissolved in 50 ml of methanol and 25 ml of 20% aqueous NaOH was added. The reaction mixture was stirred at 50° C. for 1.5 h until there was no starting material checked by TLC. The reaction mixture was concentrated to about 20 ml, 200 ml of water was added. The resulting solution was neutralized with 5 M hydrochloric acid to pH 2 and the precipitates formed were collected by filtration, washed with water and dried to give 1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid (1.29 g, 99%). 1H NMR (DMSO-d6) δ13.12 (br. s, 1H), 8.27 (d, 1H), 7.26 (d, 1H), 4.36 (t, 2H), 1.59 (dd, 2H), 1.50 (dt, 1H), 0.88 (d, 6H).
Name
1-(3-Methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 1-isopentyl-4-nitro-1H-pyrrole-2-carboxylate (2.377 g, 9.329 mmol; see step (i) above) was suspended in ethanol (5 mL), then a solution of NaOH (955 mg dissolved in 20 mL of water) was added. The reaction mixture was reduced by half under reduced pressure at 50° C., and then the cooled solution was extracted with ether. The water layer was cooled to 0° C. then conc. HCl was added dropwise with vigorous stirring until pH 2. The white solid material was filtered off, washed with water, dried at 60° C. under reduced pressure for 2 h then left at room temperature overnight. The product was obtained as white solid (2.008 g, 95% yield), m.p. 154-157° C. [Lit.m.p. 154-156° C.].
Name
Ethyl 1-isopentyl-4-nitro-1H-pyrrole-2-carboxylate
Quantity
2.377 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

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